N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NOS3/c20-18(16-10-12-4-1-2-5-14(12)23-16)19-17(13-7-9-21-11-13)15-6-3-8-22-15/h1-11,17H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFPZOVPAUWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Method
Activation :
Benzo[b]thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
$$
\text{Benzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Benzo[b]thiophene-2-carbonyl chloride}
$$Amide Formation :
The acid chloride reacts with the amine in dichloromethane (DCM) with triethylamine (TEA) as a base.
$$
\text{Benzo[b]thiophene-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$
Data :
Coupling Reagent Method
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMSO achieves comparable yields without acid chloride handling.
$$
\text{Benzo[b]thiophene-2-carboxylic acid} + \text{Amine} \xrightarrow{\text{EDC, HOBt, DMSO}} \text{Target compound}
$$
Comparative Analysis :
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, TEA | DCM | 70–85 | ≥95 |
| Coupling Agent | EDC, HOBt | DMSO | 65–80 | ≥90 |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors and green solvents (e.g., PEG-400) are recommended to enhance efficiency. Key considerations include:
- Catalyst Recycling : Pd(dppf)Cl₂ in Suzuki couplings for related intermediates.
- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.
Structural Characterization
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry :
Infrared Spectroscopy :
- IR (KBr): 1675 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).
Chemical Reactions Analysis
Types of Reactions: N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its structural features may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[b]thiophene-2-carboxamide scaffold is widely utilized in drug discovery. Key structural variations among analogs include:
Amide Substituents
- N-(Piperidin-4-ylmethyl) Derivatives (): Compounds 42–47 feature piperidin-4-ylmethyl groups with para-substituted aryl rings (e.g., cyano, methoxy, trifluoromethoxy). These substituents modulate electronic properties and solubility. For instance, the 4-cyano-3-fluorophenyl derivative (42) exhibits increased polarity compared to the 4-methylphenyl analog (47), impacting membrane permeability .
- N-(Thiophen-2-ylmethyl) Derivatives ():
Compound 27 (N-(thiophen-2-ylmethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide) shares a thiophene-based substituent but lacks the dual thiophen-2-yl/thiophen-3-yl motif. The absence of the 3-thiophenyl group may reduce steric bulk and alter binding interactions in kinase inhibition assays .
Core Modifications
Hybrid Structures
- Benzothiophene Acrylonitriles ():
Derivatives like compound 31 ([Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]) replace the carboxamide with an acrylonitrile group, enhancing electrophilicity and anticancer activity (GI₅₀ < 10 nM in some cancer cell lines) .
Physicochemical Properties
*Estimated using fragment-based methods. †Predicted using ChemAxon.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHN O S |
| Molecular Weight | 355.5 g/mol |
| CAS Number | 2034231-63-3 |
The structure features a benzo[b]thiophene core, which is significant for its biological activity. The presence of thiophene rings contributes to its unique chemical properties, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thiophene Rings : Utilizing thiophene derivatives as starting materials.
- Methylation and Carboxamide Formation : Employing reagents such as thionyl chloride and amines to introduce the carboxamide group.
- Purification : Techniques like High Performance Liquid Chromatography (HPLC) are used to ensure purity and stability.
Antimicrobial Properties
Research indicates that compounds with a benzo[b]thiophene structure exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (MTB). For instance, derivatives of benzo[b]thiophene have shown minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 μg/mL against various strains of MTB, including multidrug-resistant variants .
This compound is believed to act primarily as a kinase inhibitor. This mechanism involves the modulation of signaling pathways critical for cell proliferation and survival, leading to potential therapeutic effects such as:
- Inhibition of Cell Growth : By interfering with kinase activity, the compound can induce apoptosis in cancer cells.
- Antitubercular Action : The compound's ability to inhibit the growth of dormant and active mycobacteria suggests it may serve as an effective treatment for tuberculosis .
Case Studies
-
In Vitro Studies Against MTB :
- A study demonstrated that derivatives exhibited MIC values significantly lower than traditional antitubercular drugs like rifampicin (RIF) and isoniazid (INH), indicating superior efficacy against both active and dormant forms of MTB .
- Molecular docking studies were employed to visualize binding interactions with target proteins involved in bacterial metabolism, confirming the compound's potential as a therapeutic agent .
- Anti-inflammatory Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
